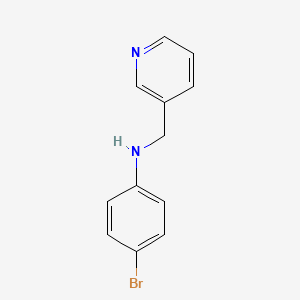

4-bromo-N-(pyridin-3-ylmethyl)aniline

Overview

Description

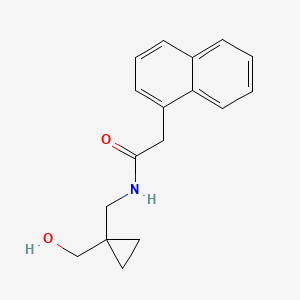

“4-bromo-N-(pyridin-3-ylmethyl)aniline” is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of substituted pyridines, such as “this compound”, can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of these compounds .Molecular Structure Analysis

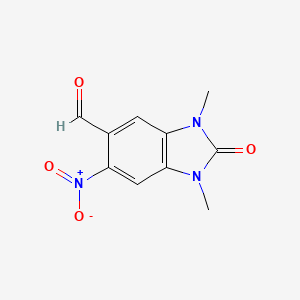

The molecular structure of “this compound” consists of a pyridine ring attached to an aniline ring via a methylene bridge, with a bromine atom attached to the aniline ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, substituted pyridines are known to be important structural motifs in numerous bioactive molecules . They can be used in various chemical reactions to introduce different functional groups .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 263.13 .Scientific Research Applications

Coordination Polymers and Nanostructure Synthesis

4-bromo-N-(pyridin-3-ylmethyl)aniline has been utilized in the synthesis of Cd(II) and Hg(II) coordination polymers. These coordination polymers were characterized using various techniques, and their crystal structures were analyzed. This research provides insights into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Bromination Techniques

The compound has been involved in studies related to the selective bromination of aniline derivatives. This research explored the use of molecular bromine adsorbed on zeolite 5A in carbon tetrachloride for achieving selective bromination, demonstrating its potential in organic synthesis (Onaka & Izumi, 1984).

Vibrational Spectra Analysis

A derivative of this compound was prepared and analyzed using NMR, IR, and Raman spectroscopy. The study focused on the structure and vibrational analysis, contributing to the understanding of molecular interactions and properties (Acosta-Ramírez et al., 2013).

Biological Activity Studies

Research has been conducted on compounds synthesized from p-bromoanilino acetohydrazide, including derivatives of this compound. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential biomedical applications (Bhat, Sufeera, & Chaitanya, 2011).

Ligand Design and Metal Binding

The compound has been utilized in the creation of complex ligands for metal binding. This includes the synthesis of ligands combining pyridine and other molecular structures for binding with metals like palladium and platinum, thus contributing to the field of coordination chemistry (Tovee et al., 2010).

Spectroscopic Properties of Metal Complexes

Studies have explored the ground structures and spectroscopic properties of zinc (II) complexes with derivatives of this compound. This research provides valuable data for the development of materials with specific optical and electronic properties (Wang et al., 2012).

Electroluminescence and Optical Materials

The compound has been involved in the synthesis and study of novel optical materials, demonstrating applications in fields like organic light-emitting diodes (OLEDs) and optical limiting materials (Vezzu et al., 2010).

Molecular and Crystal Structure Analysis

Research on this compound includes the investigation of its crystal structure, which aids in understanding the molecular geometry and interactions relevant to material science (Ito et al., 2002).

properties

IUPAC Name |

4-bromo-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYQEKJJMMIQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)

![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)

![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2867927.png)

![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)